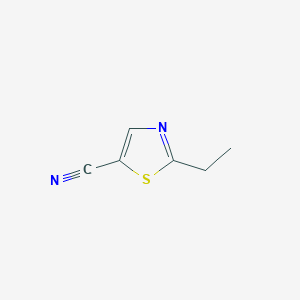

2-Ethyl-1,3-thiazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. Thiazoles are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique structural characteristics and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with carbon disulfide and chloroacetonitrile, followed by cyclization to form the thiazole ring. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at Position 4

The electron-deficient nature of the thiazole ring (due to the nitrile group) enables nucleophilic substitution at position 4. For example:

Reaction with amines :

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile reacts with amines under basic conditions to form substituted derivatives. In a synthesis of imidazo[1,2-a]pyridine-thiazole hybrids, NaH in THF at 90°C facilitated displacement of the chloride by an amine group .

Cyano Group Transformations

The nitrile group undergoes selective transformations while preserving the thiazole core:

Hydrolysis to amide :

While direct hydrolysis of the nitrile is not explicitly documented, analogous protocols suggest that acidic or basic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O or NaOH/H<sub>2</sub>O<sub>2</sub>) could convert the nitrile to a carboxamide or carboxylic acid .

Dehydration of amide to nitrile :

Trifluoroacetic anhydride (TFAA) in dichloromethane converts thiazole-5-carboxamides to nitriles, as demonstrated in the synthesis of 2-(aminomethyl)thiazole-5-carbonitrile derivatives .

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| (5-Carbamoylthiazol-2-yl)methylcarbamate | TFAA, DCM, rt, 12h | (5-Cyanothiazol-2-yl)methylcarbamate | 81% |

Protection/Deprotection of Amino Groups

In multi-step syntheses, amino groups introduced via substitution are often protected:

Boc protection :

Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane with triethylamine protects primary amines, as seen in the synthesis of tert-butyl (5-cyanothiazol-2-yl)methylcarbamate .

Deprotection with HCl :

Hydrochloric acid in 1,4-dioxane removes Boc groups efficiently (e.g., 12h at room temperature) .

Key Structural Insights:

Applications De Recherche Scientifique

2-Ethyl-1,3-thiazole-5-carbonitrile has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Ethyl-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways depend on the specific application and the target organism or system .

Comparaison Avec Des Composés Similaires

- 2-Methyl-1,3-thiazole-5-carbonitrile

- 2-Phenyl-1,3-thiazole-5-carbonitrile

- 2-Amino-1,3-thiazole-5-carbonitrile

Comparison: 2-Ethyl-1,3-thiazole-5-carbonitrile is unique due to its ethyl substituent, which can influence its reactivity and biological activity compared to other thiazole derivatives.

Activité Biologique

2-Ethyl-1,3-thiazole-5-carbonitrile (ETC) is a heterocyclic compound that belongs to the thiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of ETC, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its potential mechanisms of action.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C6H6N2S |

| Molecular Weight | 138.19 g/mol |

| IUPAC Name | This compound |

| InChI Key | UUEHHXMBMHVXHY-UHFFFAOYSA-N |

ETC contains both sulfur and nitrogen atoms in its five-membered ring structure, allowing it to participate in various chemical reactions that enhance its biological activity.

Antimicrobial Activity

ETC exhibits notable antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial and fungal strains. For instance, one study demonstrated that ETC effectively inhibited Staphylococcus aureus and Candida albicans , suggesting potential applications in developing new antimicrobial agents .

Case Study: Antifungal Activity

A recent investigation assessed the antifungal efficacy of ETC against several fungal pathogens. The results indicated that ETC displayed significant antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 16 µg/mL against Candida spp. , highlighting its potential as a therapeutic agent in treating fungal infections .

Anticancer Properties

Recent research has also explored the anticancer potential of ETC. A study evaluated its effects on various cancer cell lines, including colorectal carcinoma (HCT-116) and breast cancer (MCF-7). The findings revealed that ETC exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer drug candidate .

The mechanism by which ETC exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, it has been suggested that ETC may interfere with the EGFR signaling pathway , which is often overactive in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of ETC can be linked to its structural features. Modifications to the thiazole ring or substituents can significantly impact its potency. For instance, variations in substituent groups have been shown to enhance or reduce antimicrobial and anticancer activities. This emphasizes the importance of SAR studies in optimizing the efficacy of thiazole derivatives like ETC .

Summary of Biological Activities

The following table summarizes key biological activities and findings related to this compound:

Propriétés

Formule moléculaire |

C6H6N2S |

|---|---|

Poids moléculaire |

138.19 g/mol |

Nom IUPAC |

2-ethyl-1,3-thiazole-5-carbonitrile |

InChI |

InChI=1S/C6H6N2S/c1-2-6-8-4-5(3-7)9-6/h4H,2H2,1H3 |

Clé InChI |

UUEHHXMBMHVXHY-UHFFFAOYSA-N |

SMILES canonique |

CCC1=NC=C(S1)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.